GSK-2256098 hydrochloride

FAK signaling Kinase selectivity Pyk2

FAK-dependent cancer biology studies are often confounded by off-target Pyk2 inhibition when using dual FAK/Pyk2 inhibitors like PF-00562271 or Defactinib. GSK-2256098 hydrochloride solves this by delivering >1,000-fold selectivity for FAK over Pyk2, enabling unambiguous attribution of phenotypes to FAK signaling alone. • Apparent Ki = 0.4 nM against FAK; targets Y397 autophosphorylation site. • Phase II-validated with human CNS PK data including [¹¹C]GSK2256098 PET imaging in GBM patients. • DMSO solubility up to 200 mg/mL - ideal for HTS and automated liquid handling workflows. Supplied as ≥98% purity solid; stable at ambient shipping conditions.

Molecular Formula C20H24Cl2N6O2
Molecular Weight 451.3 g/mol
CAS No. 1416771-10-2
Cat. No. B12754057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK-2256098 hydrochloride
CAS1416771-10-2
Molecular FormulaC20H24Cl2N6O2
Molecular Weight451.3 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C.Cl
InChIInChI=1S/C20H23ClN6O2.ClH/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4;/h5-12H,1-4H3,(H,26,28)(H2,22,23,24);1H
InChIKeyKWSGTBMHVKYZMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK-2256098 Hydrochloride: A Phase II ATP-Competitive FAK Inhibitor with Defined Potency and Selectivity Profile


GSK-2256098 hydrochloride (CAS 1416771-10-2) is a potent, selective, reversible, and ATP-competitive inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in tumor progression and metastasis [1]. Characterized by an apparent enzymatic Ki of 0.4 nM against FAK [2], the compound targets the phosphorylation site at tyrosine 397 (Y397), a critical autophosphorylation site for FAK activation and downstream signaling . Advanced to Phase II clinical trials for indications such as recurrent glioblastoma, mesothelioma, and progressive meningioma [3], GSK-2256098 represents one of the most clinically advanced FAK inhibitors. Its development history, oral bioavailability, and well-defined preclinical pharmacology establish it as a critical reference standard for research into FAK-dependent cancer biology.

Why GSK-2256098 Hydrochloride Cannot Be Substituted by Other FAK Inhibitors in Research


The class of FAK inhibitors exhibits significant divergence in target engagement, selectivity profile, and clinical validation status. While many compounds, such as PF-00562271 and Defactinib, inhibit both FAK and the structurally related kinase Pyk2 with high potency, GSK-2256098 demonstrates >1,000-fold selectivity for FAK over Pyk2 . This extreme selectivity is critical for research dissecting the specific role of FAK signaling versus the overlapping or compensatory functions of Pyk2. Furthermore, enzymatic potency (Ki vs. IC50) varies widely: GSK-2256098's apparent Ki of 0.4 nM represents a different binding metric than the IC50 values reported for other inhibitors (e.g., 1.5 nM for VS-4718), complicating direct substitution in assay systems calibrated for a specific inhibitor's kinetics [1]. Finally, the extensive clinical data package for GSK-2256098, including pharmacokinetic profiles from Phase I trials [2], provides a translational reference that is absent for many preclinical-only FAK inhibitors, making it the superior choice for studies with clinical extrapolation goals.

Quantitative Differentiation of GSK-2256098 Hydrochloride vs. Comparator FAK Inhibitors


Superior FAK Selectivity Over Pyk2 Compared to PF-00562271 and Defactinib

GSK-2256098 exhibits a marked difference in selectivity for FAK over the related kinase Pyk2 (PTK2B) compared to key clinical-stage FAK inhibitors. While PF-00562271 (the besylate salt of PF-562271) inhibits Pyk2 with an IC50 of 14 nM, resulting in a FAK:Pyk2 selectivity ratio of ~10-fold, and Defactinib (VS-6063) inhibits both kinases equipotently (IC50 = 0.6 nM for both), GSK-2256098 demonstrates >1,000-fold selectivity for FAK . This selectivity profile was established in a broad kinase panel where only FAK was inhibited by >50% .

FAK signaling Kinase selectivity Pyk2 Cancer biology

Enzymatic Potency (Ki) vs. Cellular IC50 Distinction Relative to VS-4718 and BI-853520

GSK-2256098 is characterized by an apparent enzymatic Ki of 0.4 nM against FAK [1], a binding affinity measurement distinct from the IC50 values reported for several comparator compounds. For instance, VS-4718 (PND-1186) reports an in vitro kinase assay IC50 of 1.5 nM [2], and BI-853520 (IN10018) reports a FAK autophosphorylation IC50 of 1 nM . In cellular assays measuring FAK Y397 phosphorylation, GSK-2256098 achieves IC50 values of 8.5 to 15 nM across OVCAR8, U87MG, and A549 cell lines, whereas VS-4718 shows a cellular IC50 of approximately 100 nM in similar Y397 phosphorylation assays .

Enzyme kinetics FAK inhibition Biochemical assay Drug potency

Distinct Cellular Efficacy in Pancreatic Cancer Models Compared to Other Clinical-Stage FAK Inhibitors

In a comparative study evaluating the cytotoxicity of six clinical-stage FAK inhibitors (Defactinib, CEP-37440, VS-4718, VS-6062, Ifebemtinib, and GSK2256098) across five pancreatic tumor cell lines, GSK2256098 was largely ineffective as a single agent, while compounds like Defactinib and VS-4718 showed moderate activity [1]. However, the same study demonstrated that the combination of GSK2256098 with an oncolytic virus (PD-H) significantly enhanced cytotoxicity in a cell line-dependent manner, suggesting a distinct therapeutic window and potential for synergistic combination strategies rather than monotherapy applications [2].

Pancreatic cancer FAK inhibitor Cytotoxicity Combination therapy

Unique Clinical Development Status and CNS Pharmacokinetic Characterization

Unlike many FAK inhibitors that remain in Phase I or preclinical development, GSK-2256098 has advanced to multiple Phase II clinical trials, including studies in recurrent glioblastoma (GBM), progressive meningioma, and malignant pleural mesothelioma [1]. Crucially, its central nervous system (CNS) pharmacokinetics have been directly evaluated in GBM patients using [11C]GSK2256098 PET imaging [2]. This study demonstrated that while blood-brain barrier penetration is poor in intact brain, the compound achieves tumor concentrations exceeding those associated with preclinical activity, a critical differentiator for CNS oncology research [3]. Comparator compounds like Defactinib (Phase II in NSCLC) and PF-00562271 (Phase I in solid tumors) lack this specific CNS PET imaging and glioblastoma expansion cohort data [4].

Clinical trial Phase II Glioblastoma Pharmacokinetics PET imaging

Defined Physicochemical Properties Facilitating In Vitro Experimental Reproducibility

GSK-2256098 hydrochloride exhibits high solubility in DMSO, with reported maximum concentrations of 200 mg/mL (482.05 mM), and is also soluble in ethanol at 82 mg/mL (197.64 mM) . In contrast, comparator FAK inhibitors such as PF-00562271 (a benzenesulfonate salt) show lower DMSO solubility of ~14 mg/mL (21.03 mM) [1]. This substantial difference in solubility is critical for in vitro studies requiring high-concentration stock solutions to avoid solvent cytotoxicity or precipitation in cell culture media.

Solubility DMSO Formulation Compound handling

Defined Application Scenarios for GSK-2256098 Hydrochloride Based on Differential Evidence


Investigating FAK-Specific Signaling Pathways Without Pyk2 Confounding Effects

Researchers studying the discrete role of FAK in integrin signaling, cell migration, or tumor-stroma interactions should prioritize GSK-2256098 due to its >1,000-fold selectivity for FAK over the closely related Pyk2 kinase. Unlike PF-00562271 or Defactinib, which potently inhibit both kinases, GSK-2256098 enables unambiguous attribution of observed biological effects to FAK inhibition alone . This specificity is particularly valuable in models where Pyk2 has overlapping or compensatory functions.

Preclinical Combination Therapy Studies in Pancreatic Ductal Adenocarcinoma (PDAC)

In vitro and in vivo studies should consider GSK-2256098 for combination regimens rather than as a single agent. Direct comparative data shows it is largely ineffective as a monotherapy in pancreatic cancer cell lines but significantly enhances the cytotoxicity of an oncolytic virus [1]. This positions GSK-2256098 as a specific research tool for investigating FAK's role in modulating viral oncolysis or in other combination strategies where FAK inhibition may sensitize tumors to immune- or virus-based therapies.

Translational Research in Glioblastoma and CNS Malignancies

For research programs with a translational focus on brain tumors, GSK-2256098 is the superior choice due to the availability of human CNS pharmacokinetic data from a Phase I expansion cohort in recurrent GBM, including direct measurement of tumor penetration via [11C]GSK2256098 PET imaging [2]. This clinical PK dataset provides a crucial benchmark for correlating in vitro and in vivo preclinical findings with achievable human tumor exposures, a dimension lacking for comparator FAK inhibitors.

High-Throughput Screening or Cellular Assays Requiring Concentrated DMSO Stock Solutions

Laboratories conducting high-throughput screening (HTS) or detailed cellular dose-response curves requiring high-concentration compound stocks should procure GSK-2256098 based on its superior DMSO solubility (up to 200 mg/mL) . This high solubility, relative to alternatives like PF-00562271 (14 mg/mL), reduces the risk of precipitation, minimizes DMSO carryover effects, and simplifies automated liquid handling workflows, ensuring greater assay robustness and data quality.

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